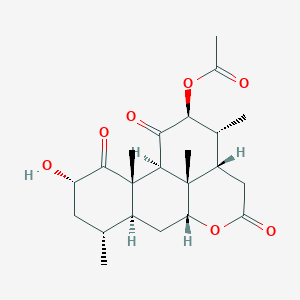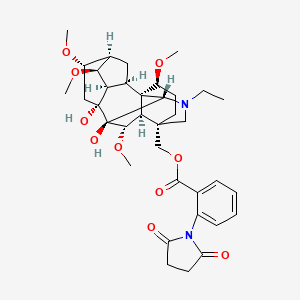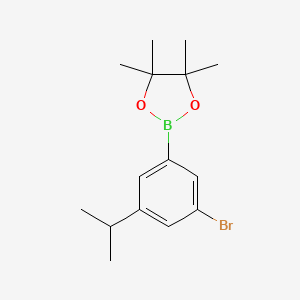
22,29,30-Trisnorhop-17(21)-ene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biomarker Analysis and Environmental Indicators
22,29,30-Trisnorhop-17(21)-ene is a hopanoid biomarker found in various geological and environmental samples. Its presence has been extensively studied in the context of organic geochemistry. In particular:
Hydropyrolysis of Biodegraded Oil Seep Asphaltenes:
- The compound is found in hydropyrolysates generated from severely biodegraded oil seep asphaltenes, indicating its stability and persistence in heavily altered organic matter. This finding highlights the robustness of certain hopanoids as biomarkers even in severely biodegraded materials (Meredith et al., 2008).
Climate Condition Indicators in Sediment Deposits:
- In sedimentary deposits, 22,29,30-Trisnorhop-17(21)-ene, along with other hopanoids, serves as an indicator of climate conditions during sediment deposition periods. Its occurrence in sediments is linked to the bacterial contribution to the organic matter, suggesting that these compounds can be used to infer past microbial activity and associated environmental conditions (Nizar et al., 2021).
Indicator of Bacterial Activity in Peatland:
- A significant amount of hopanoids, including 22,29,30-Trisnorhop-17(21)-ene, was detected in peat deposits, indicating substantial bacterial activity. These compounds are primarily associated with bacterial sources, and their abundance in young sediments suggests microbial processes actively contributing to the peatland formation. This discovery underscores the critical role of microbial activity in peatland ecosystems and in reconstructing paleoenvironments (Zejun Zhang et al., 2009).
Biomarkers for Environmental Nitrite-dependent Methane Oxidation:
- Specific demethylated hopanoids, including derivatives of 22,29,30-Trisnorhop-17(21)-ene, have been identified in the intra-aerobic methanotroph 'Candidatus Methylomirabilis oxyfera' (‘Ca. M. oxyfera’). These unique hopanoids are biosynthesized directly by ‘Ca. M. oxyfera’ bacteria and serve as biomarkers for environmental nitrite-dependent methane oxidation. Their detection in environmental samples is crucial for tracing this specific type of methane oxidation in various environments (Smit et al., 2019).
Eigenschaften
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h9,20-22H,7-8,10-18H2,1-6H3/t20-,21+,22+,24-,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBVRVMMICQCT-ZEFLZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5=CCCC45C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5=CCC[C@]45C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A'-Neo-22,29,30-trinorgammacer-17(21)-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)




![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)